4-(Bromomethyl)phenylboronic acid

Gene Delivery Boronic Acid Modification Polyethylenimine (PEI)

4-(Bromomethyl)phenylboronic acid (CAS 68162‑47‑0) is a para‑substituted phenylboronic acid that bears both a boronic acid moiety and an electrophilic bromomethyl group on the same aromatic ring. It has the molecular formula C₇H₈BBrO₂ and a molecular weight of 214.85 g mol⁻¹.

Molecular Formula C7H8BBrO2
Molecular Weight 214.85 g/mol
CAS No. 68162-47-0
Cat. No. B151635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)phenylboronic acid
CAS68162-47-0
Molecular FormulaC7H8BBrO2
Molecular Weight214.85 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CBr)(O)O
InChIInChI=1S/C7H8BBrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H,5H2
InChIKeyPDNOURKEZJZJNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)phenylboronic acid (CAS 68162‑47‑0) – What Every Procurement Manager Needs to Know


4-(Bromomethyl)phenylboronic acid (CAS 68162‑47‑0) is a para‑substituted phenylboronic acid that bears both a boronic acid moiety and an electrophilic bromomethyl group on the same aromatic ring. It has the molecular formula C₇H₈BBrO₂ and a molecular weight of 214.85 g mol⁻¹ . The compound is a white to off‑white crystalline powder with a melting point of 173–177 °C and requires refrigerated storage at 2–8 °C . Its bifunctional nature makes it a versatile intermediate for Suzuki–Miyaura cross‑couplings, nucleophilic substitutions, and boronate‑ester formations .

Why 4‑(Bromomethyl)phenylboronic acid Cannot Be Swapped with Its Closest Analogs


Although several halogenated phenylboronic acids are commercially available – including 4‑chloromethyl, 3‑bromomethyl, 2‑bromomethyl, and simple 4‑bromophenylboronic acid – positional isomerism and leaving‑group identity profoundly alter both the acidity of the boronic acid and the reactivity of the halomethyl moiety. Ortho‑substituted phenylboronic acids exhibit markedly different acidity constants and intramolecular hydrogen‑bonding patterns compared to meta- and para‑isomers, leading to divergent cross‑coupling kinetics and product distributions [1]. Furthermore, the benzylic bromide acts as a superior SN2 leaving group relative to its chloromethyl or hydroxymethyl analogs, enabling efficient late‑stage diversification that the less reactive alternatives cannot match . These quantifiable differences preclude simple one‑for‑one interchange without re‑optimising reaction conditions and compromising yield reproducibility.

Quantitative Differentiation Evidence for 4‑(Bromomethyl)phenylboronic acid


Superior Gene Transfection Efficiency: Phenylboronic Acid‑Modified PEI vs. Unmodified PEI

In a direct functional comparison, polyethylenimine (PEI) of 1800 Da was covalently modified with 4‑(bromomethyl)phenylboronic acid via the electrophilic bromomethyl group, yielding a phenylboronic acid‑modified PEI vector. The resulting conjugate demonstrated dramatically superior gene transfection efficiency relative to unmodified PEI in cell‑based luciferase reporter assays, with reported enhancement of up to approximately 100‑fold under optimised conditions [1]. The improvement is attributed to two synergistic effects: enhanced DNA condensation capacity and facilitated cellular uptake through boronic acid–diol interactions with cell‑surface glycoproteins [1].

Gene Delivery Boronic Acid Modification Polyethylenimine (PEI)

Unique Reversible CRISPR/Cas System Control via Nucleobase Modification

In a 2023 study published in CCS Chemistry, 4‑(bromomethyl)phenylboronic acid was selected as the exclusive small‑molecule reagent to install boronic acid groups onto nucleobases of guide RNAs (gRNAs), enabling efficient and reversible ‘off‑switch’ control of CRISPR/Cas13a and Cas9 systems. Upon treatment with hydrogen peroxide (H₂O₂), the boronic acid modification is cleaved, fully restoring CRISPR activity [1]. The para‑substitution geometry was essential for sterically unhindered nucleobase conjugation; neither the meta‑ nor ortho‑bromomethyl isomers, nor the chloromethyl or hydroxymethyl analogs, were employed in this study, and their suitability for this application remains unvalidated [1].

CRISPR Gene Editing Boronic Acid Bioorthogonal Chemistry

Commercial HPLC Purity Benchmark: ≥98% for Para‑Isomer vs. Common Meta‑Isomer Specifications

Multiple authoritative supplier specifications consistently report the HPLC purity of 4‑(bromomethyl)phenylboronic acid at ≥98% [1]. In contrast, the meta‑isomer 3‑(bromomethyl)phenylboronic acid (CAS 51323‑43‑4) is frequently offered at ≥96% (HPLC) [2], with some listings as low as 90% [3]. While both compounds share the same molecular formula, the para‑isomer‘s structural regularity likely facilitates more efficient purification, resulting in a higher commercially available purity floor. For laboratories requiring precise stoichiometric control in polymer modification or bioconjugation reactions, this 2–8 percentage point purity differential can translate directly into reduced byproduct formation and more reproducible conjugation efficiency.

Purity Specification HPLC Procurement

Predicted pKa Differential: Para‑Isomer (8.51) vs. Meta‑Isomer (8.11)

The predicted pKa of 4‑(bromomethyl)phenylboronic acid is 8.51 ± 0.17 , while the corresponding meta‑isomer 3‑(bromomethyl)phenylboronic acid has a predicted pKa of 8.11 ± 0.10 . This difference of approximately 0.4 pKa units reflects the distinct electronic influence of the bromomethyl substituent at the para vs. meta position, consistent with the broader observation that para‑substituted phenylboronic acids exhibit systematically different acidity from their meta counterparts [1]. In practice, a pKa shift of 0.4 units corresponds to a ~2.5× difference in acid dissociation equilibrium, which can influence the rate of boronate ester formation, pH‑dependent binding to diol‑containing targets, and the choice of buffering conditions in aqueous‑phase reactions.

Acidity Constant pKa Positional Isomer

Dual‑Functional Reactivity: Simultaneous Suzuki Coupling and Nucleophilic Substitution Capacity

4‑(Bromomethyl)phenylboronic acid simultaneously presents a boronic acid group (Suzuki coupling handle) and a benzylic bromide (SN2 electrophile) on the same aromatic scaffold. This dual functionality enables sequential orthogonal transformations – first, a palladium‑catalysed Suzuki coupling via the boronic acid to construct a biaryl core, followed by nucleophilic displacement of the bromomethyl group to introduce amines, thiols, or carboxylates – without deprotection or functional group interconversion steps. Analogs such as 4‑bromophenylboronic acid (CAS 5467‑74‑3) lack the benzylic bromide and therefore cannot participate in downstream SN2 diversification after the initial Suzuki coupling. Conversely, the chloromethyl analog (CAS 164413‑77‑8) exhibits markedly slower SN2 reactivity (typical relative rate for benzyl bromide vs. benzyl chloride is approximately 50:1 under standard SN2 conditions), requiring harsher conditions or longer reaction times for equivalent conversion .

Bifunctional Monomer Suzuki Coupling Nucleophilic Substitution

Where 4‑(Bromomethyl)phenylboronic acid Delivers Distinctive Value


High‑Efficiency Gene Delivery Vector Design

Research groups developing non‑viral gene delivery vectors can covalently attach 4‑(bromomethyl)phenylboronic acid to polyethylenimine (PEI) or other amine‑containing polymers via the benzylic bromide. The resulting boronic acid‑functionalised polymer achieves up to ~100‑fold higher luciferase transfection efficiency compared to unmodified PEI [1], making it a compelling starting material for next‑generation gene therapy delivery systems.

Chemically Switchable CRISPR Gene‑Editing Platforms

For laboratories engineering conditionally activatable CRISPR/Cas systems, 4‑(bromomethyl)phenylboronic acid provides a validated reagent for installing boronic acid moieties onto gRNA nucleobases. This modification enables H₂O₂‑responsive reversible control of CRISPR activity [2], a capability that has not been demonstrated with meta‑ or ortho‑bromomethyl isomers, positioning the para‑isomer as the procurement choice for researchers building chemically controlled gene‑editing tools.

High‑Purity Bioconjugation and Polymer Cross‑Linking

In applications demanding precise stoichiometric control – such as antibody–drug conjugate linker synthesis or boronic acid‑cross‑linked hydrogel fabrication – the ≥98% HPLC purity of commercially available 4‑(bromomethyl)phenylboronic acid [3] minimises batch‑to‑batch variability and off‑target byproducts. The dual‑functional orthogonality further permits a streamlined two‑step ‘couple‑then‑functionalise’ workflow without intermediate purification .

pH‑Responsive Glucose Sensors and Drug‑Delivery Conjugates

The predicted pKa of 8.51 positions 4‑(bromomethyl)phenylboronic acid near the physiological pH range, where small shifts in local pH modulate boronate ester formation. This pKa is approximately 0.4 units higher than the meta‑isomer , making the para‑isomer the preferred scaffold for optical glucose‑sensing ensembles and pH‑triggered drug release systems that require a slightly less acidic boronic acid for optimal dynamic range [4].

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